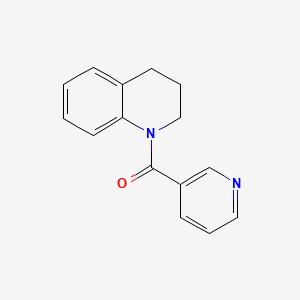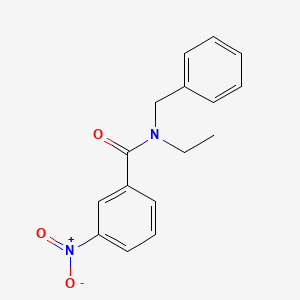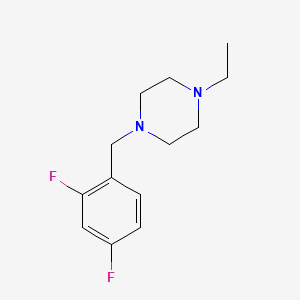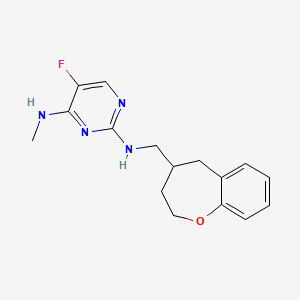
1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline derivatives can be achieved through several methods. One notable method involves the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acid, which results in the selective formation of 1,2,3,4-tetrahydroquinoline derivatives in moderate to good yields, depending on the electronic nature of the reactants (Lu & Shi, 2007). Another method employs a one-pot, four-component reaction that allows for the efficient assembly of dihydropyrindines and tetrahydroquinolines, highlighting the versatility of this compound's synthesis routes (Yehia, Polborn, & Müller, 2002).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives, including 1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline, has been elucidated through various analytical techniques, such as X-ray crystallography. These analyses have provided detailed insights into the compound's structural features, including bond lengths, angles, and overall molecular conformation, which are crucial for understanding its reactivity and biological activity. For instance, the structure of certain tetrahydroquinoline derivatives was confirmed by X-ray structure analyses, offering a basis for further modification and optimization (Yehia, Polborn, & Müller, 2002).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives participate in a variety of chemical reactions, reflecting their chemical properties. These compounds can undergo reactions such as cyclization, alkylation, and aromatic substitution, enabling the synthesis of a wide array of chemical structures with diverse functionalities. For example, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to form tetrahydroquinoline derivatives exemplifies the compound's reactivity and the potential for creating structurally diverse molecules (Lu & Shi, 2007).
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(13-6-3-9-16-11-13)17-10-4-7-12-5-1-2-8-14(12)17/h1-3,5-6,8-9,11H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSRJRDHOSQBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroquinolin-1(2H)-yl(pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5648720.png)


![1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide](/img/structure/B5648734.png)

![ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5648754.png)

![2-(4-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5648763.png)
![2-{[(2-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B5648768.png)

![3-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5648793.png)